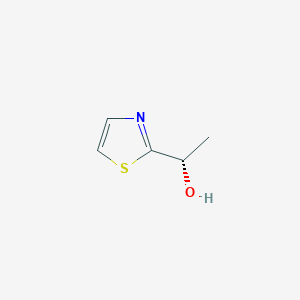

(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYLXXDUJXUJJJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 1,3 Thiazol 2 Yl Ethan 1 Ol and Analogous Chiral Thiazolyl Alcohols

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer of a chiral molecule is a primary challenge in organic synthesis. For chiral thiazolyl alcohols, several powerful strategies have been developed to control the stereochemical outcome of the reaction, ensuring the desired enantiomer is produced with high selectivity.

Asymmetric Catalytic Reduction of 1-(1,3-thiazol-2-yl)ethanone Precursors

A highly effective and widely used method for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. mdpi.com This approach is atom-economical and can be highly enantioselective when the appropriate catalyst is employed. The reduction of 1-(1,3-thiazol-2-yl)ethanone and similar ketones is a key step in accessing the desired chiral alcohols.

The success of asymmetric reduction hinges on the design of the chiral catalyst. wikipedia.org These catalysts create a chiral environment around the ketone, influencing the direction from which the reducing agent attacks the carbonyl group, thus favoring the formation of one enantiomer over the other. youtube.com

A prominent example of such catalysts is the oxazaborolidine-based catalyst, often referred to as the CBS catalyst, developed by Corey, Bakshi, and Shibata. youtube.commdpi.com This catalyst, derived from a chiral amino acid like proline, activates the ketone by coordinating to it, while also activating the borane (B79455) reducing agent. youtube.com This dual activation within a well-defined chiral pocket leads to high enantioselectivity. youtube.com For instance, the in-situ generation of oxazaborolidine catalysts from chiral lactam alcohols has been shown to be a reliable method for the reduction of various ketones, including aromatic ones, with excellent enantioselectivities (91–98% ee). mdpi.com

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are also extensively used. wikipedia.orgnih.gov These metals, when complexed with chiral ligands, can catalyze the hydrogenation or transfer hydrogenation of ketones with high efficiency and enantioselectivity. wikipedia.org The choice of metal and ligand is crucial and is often tailored to the specific substrate. For example, cobalt-based catalysts with an amino(imino)diphosphine ligand have shown high productivity and excellent enantioselectivity in the asymmetric hydrogenation of ketones, achieving up to 99% ee. nih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Ketone Reduction

| Catalyst Type | Metal/Core | Typical Reductant | Key Feature |

|---|---|---|---|

| Oxazaborolidine (CBS) | Boron | Borane (BH₃) | In-situ generation, high enantioselectivity for aromatic ketones. mdpi.com |

| Amino(imino)diphosphine Complex | Cobalt | H₂ | High turnover numbers and enantiomeric excess. nih.gov |

| BINAP Complex | Ruthenium | H₂ | Effective for ketones with chelating groups. wikipedia.org |

The chiral ligand is the component of a metal-based catalyst that imparts stereochemical control. A vast array of ligand scaffolds has been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones. mdpi.com

Bidentate and tridentate ligands containing phosphorus and nitrogen donor atoms are common. researchgate.net For example, ligands derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have been successfully used in ruthenium-catalyzed asymmetric hydrogenation of ketones. nih.gov The rigid, C2-symmetric backbone of BINOL creates a well-defined chiral environment. Similarly, ferrocenyl P,N,N-ligands have been employed in iridium-catalyzed asymmetric hydrogenation of β-keto esters, yielding the corresponding β-hydroxy esters with high enantioselectivity. researchgate.net

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org Chiral amino alcohol ligands are effective in the ruthenium-catalyzed transfer hydrogenation of simple aryl ketones. wikipedia.org The design of these ligands is critical; even minor structural changes can significantly impact the catalyst's activity and selectivity. researchgate.net

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.govbohrium.com Enzymes, such as ketoreductases, can exhibit exceptional enantioselectivity and operate under mild reaction conditions (ambient temperature and pressure). nih.gov

The use of whole microbial cells or isolated enzymes for the reduction of ketones to chiral alcohols is a well-established industrial strategy. nih.gov For instance, the enzymatic reduction of prochiral heterocyclic ketones using plant fragments, such as carrots (Daucus carota), has been shown to produce the corresponding (S)-alcohols with high enantiomeric excess. tandfonline.com

Recombinant DNA technology has further expanded the capabilities of biocatalysis, allowing for the overexpression of desired enzymes and their modification through directed evolution to enhance activity, stability, and selectivity. nih.gov For example, a recombinant ketoreductase (KRED1001) has been used for the asymmetric reduction of a ketoester to a key chiral intermediate for the synthesis of the cholesterol-lowering agent atorvastatin, achieving an enantiomeric excess of over 99.5%. researchgate.net

Table 2: Comparison of Synthetic Approaches for Chiral Alcohols

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalytic Reduction | Chiral metal complexes, oxazaborolidines | High enantioselectivity, broad substrate scope. wikipedia.orgmdpi.com | Catalyst cost, potential for metal contamination. |

| Biocatalysis | Enzymes (ketoreductases), whole cells | High enantioselectivity, mild conditions, environmentally friendly. nih.govnih.gov | Substrate scope can be limited, potential for by-product formation in whole-cell systems. nih.gov |

| Chiral Auxiliary-Controlled Synthesis | Chiral auxiliaries (e.g., oxazolidinones) | Predictable stereocontrol, reliable. scielo.org.mx | Requires additional steps for attachment and removal of the auxiliary. scielo.org.mx |

Chiral Auxiliary-Controlled Synthetic Strategies for Thiazolyl Alcohols

Another robust method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this strategy, a prochiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary is removed to yield the desired chiral product. scielo.org.mx

A widely used class of chiral auxiliaries is the oxazolidinones, as pioneered by Evans. blogspot.com These can be prepared from readily available amino alcohols. wikipedia.org For example, an N-acyl oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction with an aldehyde to create two new stereocenters with predictable stereochemistry. wikipedia.org This approach has been applied to the synthesis of complex natural products. blogspot.com

Thiazolidinethiones, which are sulfur-containing analogs of oxazolidinones, have also proven to be effective chiral auxiliaries. scielo.org.mx They have been used in asymmetric aldol reactions, Michael additions, and in the synthesis of natural products. scielo.org.mx The choice of auxiliary can be critical for achieving high diastereoselectivity.

Chiral Pool Derived Synthetic Pathways

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. scielo.org.mx These molecules can serve as starting materials for the synthesis of more complex chiral targets.

For instance, a chiral amino alcohol derived from an amino acid can be used to prepare a chiral auxiliary, such as an oxazolidinone. wikipedia.org This strategy leverages the inherent chirality of the natural product to control the stereochemistry of subsequent transformations. The synthesis of the CBS catalyst, for example, starts from the naturally occurring amino acid proline. youtube.com This approach provides a practical and cost-effective route to valuable chiral catalysts and building blocks.

Classical Synthetic Routes to Racemic 1-(1,3-thiazol-2-yl)ethan-1-ol and Subsequent Chiral Resolution

The traditional approach to obtaining the enantiomerically pure (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol often involves the synthesis of the racemic mixture, followed by a resolution step to separate the desired enantiomer.

Hantzsch Thiazole (B1198619) Synthesis for Thiazole Ring Formation

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. chemhelpasap.comrsc.orgresearchgate.netmdpi.comyoutube.com This versatile and high-yielding reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of preparing the precursor for 1-(1,3-thiazol-2-yl)ethan-1-ol, a common strategy involves the synthesis of 2-acetylthiazole (B1664039). This can be achieved by reacting a suitable α-haloketone, such as 3-chloro-2,4-pentanedione, with thioformamide. The initial step is an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction is often carried out in a protic solvent like ethanol (B145695) and may be heated to drive the reaction to completion. chemhelpasap.com

While the Hantzsch synthesis is a powerful tool for constructing the core thiazole structure, it directly yields a functionalized thiazole (e.g., 2-acetylthiazole) rather than the target alcohol. This ketone then requires a subsequent reduction step to produce the racemic alcohol.

Functionalization of Thiazole Rings with Alcohol Moieties

Alternative strategies involve the formation of the thiazole ring first, followed by the introduction of the ethanol group.

A prevalent method for the functionalization of thiazoles at the C2 position is through organometallic intermediates. 2-Bromothiazole can be treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to undergo lithium-halogen exchange, forming 2-lithiothiazole. This highly reactive intermediate can then be quenched with an electrophile, in this case, acetaldehyde. The nucleophilic addition of the 2-lithiothiazole to the carbonyl carbon of acetaldehyde, followed by an aqueous workup, yields the desired racemic 1-(1,3-thiazol-2-yl)ethan-1-ol. This method offers a direct route to the racemic alcohol from a pre-formed thiazole ring.

Chemo-selective coupling reactions represent another avenue for introducing the alcohol functionality. While specific examples for the direct synthesis of 1-(1,3-thiazol-2-yl)ethan-1-ol are not extensively documented in readily available literature, related transformations provide a proof of principle. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce a vinyl group at the 2-position of the thiazole ring. Subsequent chemo-selective oxidation of the vinyl group, for example, through hydroboration-oxidation, would yield the desired primary alcohol. While a multi-step process, this approach allows for the late-stage introduction of the alcohol moiety.

The resolution of the resulting racemic 1-(1,3-thiazol-2-yl)ethan-1-ol is a critical step to isolate the desired (1S)-enantiomer. Classical resolution involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). libretexts.orglibretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired diastereomer is treated with a base to liberate the enantiomerically pure this compound.

Optimization of Reaction Parameters and Conditions

To enhance the efficiency and stereoselectivity of the synthesis of this compound, significant research efforts have been directed towards optimizing reaction conditions.

Solvent Effects on Reaction Yields and Stereoselectivity

The choice of solvent can have a profound impact on both the yield and the stereoselectivity of chemical reactions. In the context of synthesizing chiral alcohols, particularly through the reduction of a prochiral ketone like 2-acetylthiazole, the solvent can influence the conformational equilibrium of the substrate and the transition state energies of the competing diastereomeric pathways.

For instance, in the asymmetric reduction of ketones, solvents with varying polarity and coordinating ability can affect the interaction between the substrate, the reducing agent, and the chiral catalyst. Non-polar solvents may favor certain catalyst-substrate conformations, leading to higher enantioselectivity, while polar or coordinating solvents might interfere with these interactions, resulting in lower stereochemical control.

Below is a hypothetical data table illustrating the potential effect of different solvents on the enantioselective reduction of 2-acetylthiazole to yield 1-(1,3-thiazol-2-yl)ethan-1-ol, using a generic chiral reducing agent.

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee %) of (S)-enantiomer |

| 1 | Toluene (B28343) | 95 | 92 |

| 2 | Tetrahydrofuran (THF) | 92 | 85 |

| 3 | Dichloromethane (DCM) | 98 | 88 |

| 4 | Methanol (B129727) | 85 | 60 |

| 5 | Hexane (B92381) | 90 | 95 |

This table is illustrative and based on general principles of asymmetric synthesis. Actual results would depend on the specific catalyst and reaction conditions employed.

As the hypothetical data suggests, non-polar solvents like hexane and toluene could potentially lead to higher enantioselectivity, while a protic solvent like methanol might result in a significant decrease in stereochemical control. The optimization of solvent systems, often in conjunction with temperature and catalyst screening, is a critical aspect of developing a robust and efficient synthesis of this compound.

Temperature and Pressure Profiling for Enhanced Reaction Efficiency

The efficiency of synthesizing chiral alcohols, including thiazolyl derivatives, is profoundly influenced by reaction temperature and pressure. These parameters are critical in dictating reaction kinetics, catalyst stability, and the selectivity towards the desired product. In catalytic systems, particularly those involving gas-phase reactants like syngas for higher alcohol synthesis, temperature and pressure profiling is a cornerstone of process optimization.

Research into higher alcohol synthesis (HAS) using multicomponent catalysts demonstrates that systematic variation of these conditions is crucial. For instance, in a study using a continuous-flow high-pressure setup, catalyst performance was evaluated across a range of temperatures and pressures. This profiling allows for the identification of an optimal operational window that maximizes the space-time yield (STY) of the desired alcohol product while minimizing side reactions.

Table 1: Illustrative Impact of Temperature and Pressure on Higher Alcohol Synthesis This table is based on general principles observed in catalyst development programs like those for FeCoCuZr systems. nih.gov

| Parameter | Condition | Effect on STY (Alcohols) | Effect on Selectivity (Alcohols) | Rationale |

| Temperature | Low | Lower | Higher | Favors chain growth and reduces methanation. |

| High | Higher (up to a point) | Lower | Increases reaction rates but promotes side reactions (e.g., methanation) and can lead to catalyst deactivation. | |

| Pressure | Low | Lower | Varies | Lower surface coverage of reactants. |

| High | Higher | Higher (up to a point) | Increases reactant concentration on the catalyst surface, promoting CO insertion and chain growth. |

Catalyst Loading and Co-Catalyst Synergy in Thiazolyl Alcohol Synthesis

The synthesis of a specific enantiomer like this compound is typically achieved through asymmetric reduction of the corresponding ketone, 2-acetylthiazole. The success of this transformation hinges on the catalyst system, where both the loading of the active metal and the synergistic interplay between different catalyst components are paramount.

Co-Catalyst Synergy: Synergy, where the combined catalytic effect of multiple components is greater than the sum of their individual effects, is a key strategy. In the context of alcohol synthesis, this can manifest in several ways:

Bifunctional Catalysis: One component can activate the substrate (e.g., a Lewis acid) while another facilitates the reaction (e.g., a hydrogen-donating species). This approach is effective in asymmetric conjugate additions to form chiral sulfur compounds. nih.gov

Electronic Modification: The addition of a co-catalyst can electronically modify the primary catalyst, enhancing its activity or selectivity. Density Functional Theory (DFT) calculations and experimental work on Fe/ZnO catalysts for acetic acid synthesis have shown a strong synergistic effect where Fe facilitates CH₄ activation, a key step in many C-C bond formations. researchgate.net

Chiral Ligand-Metal Cooperation: In asymmetric hydrogenations, the chiral ligand and the metal center (e.g., Iridium, Rhodium) work in concert. mdpi.com The ligand creates a chiral environment around the metal, directing the approach of the substrate (2-acetylthiazole) to yield one enantiomer of the alcohol preferentially.

Table 2: Example of Catalyst Composition Optimization for Higher Alcohol Synthesis Data derived from active learning studies on FeCoCuZr catalyst families. nih.gov

| Catalyst Composition (Atomic %) | Key Feature | Performance Metric (STY Higher Alcohols) |

| Fe-rich Cluster | High Fe content | Maximum STY achieved (up to 0.39 gHA h⁻¹ gcat⁻¹) |

| Fe-Co rich Cluster | Balanced Fe and Co | Highest Selectivity for Higher Alcohols (up to 17%) |

| Zr-rich Cluster | High Zr content | Low STY |

| Equimolar Cluster | Near-equal metal ratios | Low STY |

Green Chemistry Principles Applied to Thiazolyl Alcohol Synthesis

The application of green chemistry principles to the synthesis of chiral thiazolyl alcohols aims to reduce the environmental footprint of the manufacturing process. Key strategies include the use of safer solvents, alternative energy sources, and atom-economical reactions.

Solvent-Free and Alternative Solvent Systems: A significant green advancement is the move towards solvent-free reaction conditions. youtube.com For reactions that still require a medium, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ethanol is preferred. The Hantzsch thiazole synthesis, a foundational method, can be performed in ethanol, a relatively benign solvent. youtube.com

Alternative Energy Sources: Microwave (MW) and ultrasound irradiation are being explored as efficient, non-conventional energy sources. nih.gov These methods can dramatically reduce reaction times and improve yields compared to conventional heating. For example, microwave-assisted synthesis of 1,3-diynes under solvent-free conditions can be completed in minutes with high yields. mobt3ath.com

Atom Economy: Asymmetric transfer hydrogenation and direct asymmetric hydrogenation represent highly atom-economical routes to chiral alcohols. mdpi.com Using molecular hydrogen (H₂) as the reductant is ideal, as the only byproduct is water (in the case of a preliminary oxidation step) or there are no byproducts from the reduction itself. mdpi.com This contrasts sharply with stoichiometric reductions that use metal hydrides, which generate significant waste.

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods, particularly for asymmetric synthesis, is a core tenet of green chemistry. Chiral catalysts, used in small quantities, can generate large amounts of the desired enantiomerically pure product, avoiding the need for stoichiometric chiral auxiliaries that are often difficult to recycle. nih.govsigmaaldrich.com

Process Development and Scalability Considerations for Synthetic Methods

Translating a laboratory-scale synthesis into a robust, industrial-scale process requires careful consideration of several factors. The ultimate goal is to develop a method that is not only high-yielding and selective but also safe, cost-effective, and reproducible on a large scale.

Continuous vs. Batch Processing: For large-scale production, continuous-flow reactors offer significant advantages over traditional batch reactors. They allow for better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. The development of catalysts for higher alcohol synthesis often utilizes high-pressure continuous-flow setups to mimic industrial conditions. nih.gov

Catalyst Stability and Lifetime: A crucial factor for scalability is the long-term stability of the catalyst. A catalyst that deactivates quickly is not economically viable. Process development must include long-duration runs to assess catalyst lifetime. Studies have demonstrated stable catalyst operation for over 150 hours on stream, a critical step towards proving industrial feasibility. nih.gov

Downstream Processing: The ease of separation of the product from the catalyst and any unreacted starting materials or byproducts is a major consideration. Heterogeneous catalysts, which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid-phase reaction), are generally preferred for large-scale processes as they can be easily removed by filtration.

Data-Driven Optimization: Modern process development increasingly relies on data-intensive approaches. Integrating active learning and multi-objective optimization into experimental workflows allows for the efficient mapping of complex reaction spaces (e.g., catalyst composition, temperature, pressure, flow rates). This strategy significantly reduces the experimental burden and cost associated with traditional one-factor-at-a-time optimization, accelerating the path from lab discovery to industrial production. nih.gov

Chemical Transformations and Derivatization of 1s 1 1,3 Thiazol 2 Yl Ethan 1 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol group is a key site for synthetic modifications, allowing for oxidation to a ketone and various substitution reactions to form esters and ethers.

Stereoselective Oxidation Reactions to Carbonyl Species

The oxidation of the secondary alcohol in (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol to the corresponding ketone, 1-(1,3-thiazol-2-yl)ethanone, is a fundamental transformation. This reaction can be achieved using a variety of oxidizing agents. For instance, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture has been shown to yield the corresponding ketone. researchgate.net The mechanism is proposed to proceed through a thiazoline (B8809763) intermediate, with the presence of oxygen enhancing the reaction yield by oxidizing this intermediate. researchgate.net

It is worth noting that in some cases, the formation of the ketone has been observed as a byproduct during the synthesis of thiazol-2-ylmethanols, particularly when using certain aldehydes like pyridine-2-carbaldehyde. researchgate.net The choice of oxidizing agent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Below is a table summarizing common oxidation reactions of similar secondary alcohols:

| Oxidizing Agent | Product | Notes |

| Sulfuric Acid/Water/DME | 1-(1,3-thiazol-2-yl)ethanone | Proceeds via a thiazoline intermediate. researchgate.net |

| Anion-exchange resin-supported bromine | Substituted oxazoline (B21484) or C3-O acylated product | Product depends on the substituents on the nitrogen atom. researchgate.net |

Nucleophilic Substitutions and Regioselective Esterification/Etherification

The hydroxyl group of this compound can undergo nucleophilic substitution reactions to form a variety of derivatives. These reactions, including esterification and etherification, are critical for modifying the molecule's physical and biological properties.

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst. These reactions are generally regioselective for the hydroxyl group.

Etherification: Williamson ether synthesis, a common method for forming ethers, can be applied. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wisc.edu The choice of base and solvent is critical to the success of this reaction.

The following table outlines representative nucleophilic substitution reactions:

| Reagent | Reaction Type | Product |

| Carboxylic Acid/Acid Chloride | Esterification | Ester derivative |

| Alkyl Halide/Base | Etherification (Williamson) | Ether derivative wisc.edu |

Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring exhibits a unique reactivity profile, influenced by the presence of both nitrogen and sulfur heteroatoms. This allows for a range of transformations, including electrophilic and nucleophilic substitutions, as well as metallation reactions. wikipedia.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Potential

The 1,3-thiazole ring is considered an electron-rich heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is influenced by the electronic properties of the ring and any existing substituents. The C5 position is generally the most favorable site for electrophilic attack. slideshare.net However, under acidic conditions, the reaction may proceed through a thiazolium cation. slideshare.net

Common electrophilic substitution reactions include:

Nitration: Can be achieved using a mixture of concentrated nitric and sulfuric acids, though often under vigorous conditions. slideshare.netyoutube.com

Halogenation: Can occur with reagents like bromine, often without the need for a Lewis acid catalyst. youtube.com

Nucleophilic aromatic substitution on the thiazole (B1198619) ring is also possible, particularly when a good leaving group is present. pharmaguideline.com The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack. pharmaguideline.com

Ring-Opening and Rearrangement Reactions

The thiazole ring can undergo ring-opening and rearrangement reactions under specific conditions. For example, some thiazole derivatives can undergo ring-opening when treated with strong bases. chemicalbook.com Additionally, cycloaddition reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org Molecular rearrangements of substituted azoles, including thiazoles, can also be a route to other heterocyclic systems. clockss.org

Influence of Electronic Properties on Thiazole Ring Reactivity

The reactivity of the thiazole ring in this compound is significantly influenced by its electronic properties. Thiazole is an aromatic heterocycle with a π-electron system that is delocalized over the five-membered ring. wikipedia.org The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic distribution that governs its reactivity towards electrophiles and nucleophiles.

The nitrogen atom, being more electronegative, imparts a degree of electron deficiency to the ring, particularly at the C2 position. pharmaguideline.com This makes the proton at C2 susceptible to deprotonation by strong bases like organolithium compounds. wikipedia.orgpharmaguideline.com The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles.

The electronic nature of substituents on the thiazole ring can modulate its reactivity. Electron-donating groups increase the electron density of the ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, making the ring more susceptible to nucleophilic attack.

Table 1: Predicted Reactivity of Thiazole Ring Positions

| Position | Electronic Character | Preferred Reaction Type |

| C2 | Electron-deficient | Nucleophilic attack/Deprotonation |

| C4 | Nearly neutral | - |

| C5 | Electron-rich | Electrophilic substitution |

This table summarizes the general electronic characteristics and resulting reactivity patterns of the thiazole ring. The actual reactivity can be influenced by the specific reaction conditions and the presence of substituents.

Cyclization and Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the thiazole ring and the side chain.

One common strategy involves the derivatization of the hydroxyl group into a reactive species that can then undergo an intramolecular cyclization with the thiazole ring. For example, conversion of the alcohol to a leaving group, followed by nucleophilic attack from the thiazole nitrogen or a carbon atom, can lead to the formation of bicyclic systems. The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is a foundational method for forming the thiazole ring itself and can be adapted to create more complex structures. mdpi.com The formation of imidazo[2,1-b]thiazoles, for instance, can be achieved by reacting 2-aminothiazoles with α-haloketones. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors

| Precursor Type | Reagent | Fused System |

| 2-Aminothiazole derivative | α-Haloketone | Imidazo[2,1-b]thiazole (B1210989) |

| Thiazole with side-chain leaving group | Intramolecular nucleophile | Various bicyclic thiazole derivatives |

This table provides illustrative examples of how thiazole-containing molecules can be used to construct fused heterocyclic systems, a common strategy in medicinal chemistry.

Complexation with Metal Ions and Investigation of Ligand Behavior

The nitrogen and sulfur atoms of the thiazole ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The ability of thiazole and its derivatives to act as ligands has been a subject of interest in coordination chemistry.

The nitrogen atom is generally the primary coordination site. However, the sulfur atom can also participate in coordination, leading to different binding modes (e.g., monodentate, bidentate, or bridging). The hydroxyl group on the side chain can also be involved in metal chelation, potentially forming a bidentate ligand with the thiazole nitrogen. This chelation can enhance the stability of the resulting metal complex. The coordination of thiazole derivatives to transition metals can lead to complexes with interesting catalytic and biological properties. nih.govresearchgate.net For instance, thiazole-containing ligands have been used in the development of catalysts and compounds with antimicrobial activity. nih.govresearchgate.net

The coordination behavior can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other substituents on the thiazole ring. Studies on the complexation of similar heterocyclic ligands, such as 1,2,4-triazoles and tetrazoles, with early transition metals have shown various coordination modes, including η1 and η2-coordination. nih.gov

Mechanistic Elucidation and Kinetic Studies

Detailed Reaction Mechanism Probing for Stereoselective Syntheses

The stereoselective synthesis of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol is most commonly achieved through the asymmetric reduction of the corresponding ketone, 2-acetylthiazole (B1664039). Various chiral catalysts and reagents have been employed to facilitate this transformation with high enantioselectivity.

One of the well-established methods involves the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. The proposed mechanism for this reaction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, forming a chiral Lewis acid complex. This complex then coordinates with the carbonyl oxygen of 2-acetylthiazole. The stereoselectivity is governed by the steric hindrance imposed by the catalyst's chiral auxiliary, which directs the hydride transfer from the borane to one face of the carbonyl group, preferentially forming the (S)-enantiomer.

Another prominent method utilizes transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. In these systems, the ketone coordinates to the metal center of the chiral catalyst. The hydride source, often isopropanol (B130326) or formic acid, also interacts with the metal. The transfer of the hydride to the carbonyl carbon occurs within the coordination sphere of the metal, and the chiral ligand environment dictates the stereochemical outcome. The precise mechanism, including whether the transfer is concerted or stepwise, can vary depending on the specific metal and ligand combination.

Enzymatic reductions also offer a highly selective route to this compound. Ketoreductases (KREDs) are particularly effective for this purpose. The mechanism involves the binding of the 2-acetylthiazole substrate and a cofactor, typically NADPH or NADH, within the enzyme's active site. The stereochemistry of the product is controlled by the specific three-dimensional arrangement of amino acid residues in the active site, which positions the substrate and cofactor in a precise orientation for facial-selective hydride transfer.

Kinetic Studies of Derivatization Reactions and Determination of Rate-Determining Steps

The hydroxyl group of this compound is a key functional handle for further molecular elaboration through various derivatization reactions, such as esterification, etherification, and substitution. Kinetic studies of these reactions provide valuable information about their rates and the factors that influence them.

For a typical esterification reaction with an acyl chloride or anhydride, the reaction generally follows second-order kinetics, being first order in both the alcohol and the acylating agent. The rate of reaction is influenced by several factors, including the concentration of the reactants, the temperature, and the solvent polarity. The rate-determining step is typically the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. The presence of a base, such as pyridine (B92270) or triethylamine, can significantly accelerate the reaction by deprotonating the alcohol to form a more nucleophilic alkoxide and by scavenging the HCl or carboxylic acid byproduct.

In etherification reactions, for instance, using the Williamson ether synthesis, the rate is dependent on the concentration of the alkoxide of this compound and the alkyl halide. This SN2 reaction's rate is sensitive to the steric hindrance around the reacting centers. The formation of the alkoxide by a strong base is a rapid pre-equilibrium, and the subsequent nucleophilic attack on the alkyl halide is the rate-determining step.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the synthesis and derivatization of this compound are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide significant insights.

In the CBS reduction, the key intermediate is the ternary complex formed between the oxazaborolidine catalyst, borane, and 2-acetylthiazole. This complex has been studied using NMR spectroscopy at low temperatures to elucidate its structure and conformation. The transition state for the hydride transfer is a six-membered ring-like structure, and its geometry dictates the stereochemical outcome.

For transition metal-catalyzed hydrogenations, intermediates involving the coordination of the ketone and the hydride to the metal center have been proposed. In some cases, these intermediates can be detected by in-situ spectroscopic methods like high-pressure NMR or IR spectroscopy. The transition state involves the migration of the hydride from the metal to the carbonyl carbon.

In derivatization reactions, the formation of charged intermediates, such as the tetrahedral intermediate in esterification, is a key mechanistic feature. While these intermediates are generally too short-lived to be observed directly, their existence is inferred from kinetic data and isotope labeling studies.

Combined Computational and Experimental Insights into Reaction Pathways

The synergy between computational chemistry and experimental studies has been instrumental in developing a deeper understanding of the reaction pathways leading to and involving this compound.

Density Functional Theory (DFT) calculations have been widely used to model the structures of catalysts, substrates, intermediates, and transition states. These calculations can provide detailed energetic profiles of the reaction pathways, helping to identify the lowest energy path and predict the stereochemical outcome. For instance, computational models of the CBS reduction have successfully rationalized the observed enantioselectivity by comparing the energies of the transition states leading to the (S) and (R) products.

Molecular dynamics (MD) simulations have been employed to study the behavior of enzymes like ketoreductases in solution and to understand how the dynamic motions of the protein influence substrate binding and catalysis. These simulations can reveal the key interactions within the active site that are responsible for the high stereoselectivity of the enzymatic reduction.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Bioactive Molecules and Analogs

The thiazole (B1198619) ring is a structural motif found in numerous biologically active compounds, including some pharmaceuticals. The specific chiral nature of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol makes it a crucial starting material for the synthesis of complex molecules with potential therapeutic applications. The introduction of this specific chiral center can significantly influence the biological activity of the final compound.

The thiazole moiety itself is known to be present in a variety of drugs and biologically active agents. mdpi.com For instance, the thiazole ring is a core component of Vitamin B1 (thiamine), which is essential for proper neurological function. mdpi.com Furthermore, various synthetic molecules containing thiazole rings have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The synthesis of novel bioactive thiazolyl-phthalazinediones has been explored, highlighting the utility of thiazole derivatives in creating new potential therapeutic agents. nih.gov

Development of Novel Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. This compound can serve as a precursor for the synthesis of new chiral ligands. The thiazole nitrogen and the hydroxyl group can act as coordination sites for metal catalysts, while the chiral center influences the spatial arrangement of the catalytic complex, thereby directing the stereoselectivity of the reaction.

The development of chiral thioether ligands for asymmetric catalysis is an active area of research. capes.gov.br These ligands, which can be derived from chiral alcohols like this compound, have been successfully employed in a variety of metal-catalyzed reactions. capes.gov.br The design of C3-chiral 1,1,1-tris(oxazolinyl)ethanes ("trisox") ligands for copper(II) Lewis acid catalysts further illustrates the importance of well-defined stereochemistry in ligand design for achieving high enantioselectivity. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another area where chiral ligands play a crucial role in constructing complex heterocyclic structures with high stereocontrol. rsc.org

Role as a Precursor in the Design and Synthesis of Pharmaceutical Intermediates

The thiazole ring is a key structural feature in many medicinally important compounds. nih.gov Its derivatives have been investigated for a wide range of therapeutic activities. nih.gov For example, researchers have designed and synthesized 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase (B10826351) 1 inhibitors, demonstrating the potential of thiazole-containing scaffolds in drug discovery. nih.gov The synthesis of hydrazine-clubbed 1,3-thiazoles as potent urease inhibitors further underscores the importance of this heterocyclic system in medicinal chemistry. researchgate.net

In Vitro Biological Activity and Molecular Mechanism Investigations

Exploration of Potential Biological Activities of Thiazolyl Alcohols

Thiazolyl alcohols and their derivatives represent a versatile class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide-ranging pharmacological potential. globalresearchonline.netresearchgate.net The inherent biological significance of the thiazole (B1198619) ring, a key structural feature in many bioactive molecules, drives the exploration of these compounds for various therapeutic uses. globalresearchonline.netresearchgate.net In vitro studies are fundamental in the initial assessment of their biological activities and in unraveling their underlying molecular mechanisms.

In Vitro Enzyme Inhibition Studies

Thiazole derivatives have been extensively studied as inhibitors of various enzymes. nih.govnih.gov For instance, certain thiazole compounds have shown low micromolar inhibition activity against the USP7 enzyme, which is considered a potential drug target for cancer therapy. nih.gov These compounds were found to induce cell death in both a p53-dependent and independent manner. nih.gov

Another significant area of investigation is the inhibition of protein kinases by thiazole derivatives. nih.gov Research has demonstrated that these compounds can act as potent inhibitors of several protein kinases, including B-RAFV600E and Glycogen synthase kinase 3 (GSK-3), with some derivatives exhibiting inhibitory effects at nanomolar concentrations. nih.gov Specifically, a thiazole derivative with a primary carboxamide group showed an IC₅₀ value of 0.29 ± 0.01 nM against GSK-3β. nih.gov

Furthermore, thiazole-based compounds have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. acs.org Several synthesized derivatives displayed potent AChE inhibitory activities, with IC₅₀ values as low as 103.24 nM. acs.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the AChE enzyme. acs.orgnih.gov

The inhibitory potential of 2-amino thiazole derivatives against carbonic anhydrase (CA) isoenzymes I and II, as well as butyrylcholinesterase (BChE), has also been reported. nih.gov Notably, 2-amino-4-(4-chlorophenyl)thiazole demonstrated significant inhibition of hCA I with a Ki of 0.008 ± 0.001 μM. nih.gov

Ligand Binding and Receptor Modulation in Model Systems

The interaction of thiazole-containing compounds with various biological receptors is a key determinant of their activity. Thiazole orange, a fluorescent dye, is known to bind to G-quadruplex DNA structures, and this interaction can be modulated by other ligands. researchgate.netpacific.edu This property makes it a useful probe for studying G-quadruplex-ligand interactions. researchgate.net

Molecular docking studies have been employed to predict the binding of thiazole derivatives to various receptors. For example, docking simulations have been performed to investigate the interaction of thiazole derivatives with the active site of acetylcholinesterase, providing insights into their inhibitory mechanism. acs.org In other studies, the binding of thiazole analogues to cytochrome P-450 2A6 and mutated superoxide (B77818) dismutase (SOD) has been modeled to explain their anti-proliferative effects. scirp.org The gustatory receptor homolog LITE-1 in C. elegans has also been shown through molecular docking to have a potential binding site for diacetyl. elifesciences.org

The development of thiazole-based ligands for specific targets, such as tau protein aggregates in Alzheimer's disease, is an active area of research. rsc.org Structure-activity relationship studies have shown that modifications to the thiazole scaffold can influence binding affinity and selectivity for different protein targets. rsc.org

Antimicrobial and Antiviral Activity Assessments in Cell-Free or Cell-Based Assays

The thiazole nucleus is a core component of many compounds with established antimicrobial and antiviral properties. globalresearchonline.netresearchgate.netmdpi.com This has led to extensive research into novel thiazole derivatives for treating infectious diseases. nih.govnih.gov

Antimicrobial Activity:

A broad range of thiazole derivatives have demonstrated significant in vitro activity against various bacterial and fungal strains. mdpi.commdpi.comnih.gov Their mechanism of action is often attributed to their amphiphilic nature, which facilitates their integration into microbial cell membranes. mdpi.com Some thiazole compounds have shown potent and broad-spectrum antibacterial activity, with MIC values comparable to or better than standard antibiotics like ampicillin (B1664943) and norfloxacin. nih.govjchemrev.com For example, certain thiazole-pyrazoline hybrids have displayed superior activity against P. aeruginosa compared to amoxicillin. mdpi.com The antifungal activity of thiazole derivatives has also been well-documented, with some compounds showing efficacy against various Candida species and Aspergillus fumigatus. mdpi.comnih.govjchemrev.com The inhibition of lanosterol (B1674476) 14α-demethylase is a proposed mechanism for the antifungal action of some thiazolyl-oxadiazole derivatives. researchgate.net

Antiviral Activity:

Thiazole-containing compounds have been investigated for their efficacy against a wide array of viruses, including influenza, coronaviruses, HIV, and hepatitis viruses. nih.govnih.gov The thiazole scaffold is present in the FDA-approved anti-HIV drug Ritonavir. globalresearchonline.net Numerous studies have reported on the synthesis and antiviral evaluation of novel thiazole derivatives, with some compounds showing potent activity in the nanomolar range. nih.gov For instance, certain thiazole C-nucleosides and other derivatives have demonstrated significant antiviral effects against viruses like Tobacco Mosaic Virus (TMV). mdpi.comacs.org

| Compound Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Thiazole-Pyrazoline Hybrids | P. aeruginosa | Superior activity compared to amoxicillin | mdpi.com |

| Thiazolyl-Oxadiazole Derivatives | Fungi | Inhibition of lanosterol 14α-demethylase | researchgate.net |

| Thiazole C-Nucleosides | Viruses | Significant antiviral effects | acs.org |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Excellent protective activity, with compound E2 (EC50 = 203.5 μg/mL) being superior to ningnanmycin | mdpi.com |

Anti-proliferative Activity against Cancer Cell Lines in Vitro

The anti-proliferative potential of thiazole derivatives against various cancer cell lines is a major focus of research. scirp.orgresearchgate.netnih.gov These compounds have been shown to induce apoptosis and inhibit cell growth in a variety of cancers, including breast, liver, colon, and cervical cancer. scirp.orgtandfonline.commdpi.com

For instance, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, demonstrated significant anti-proliferative activity, particularly against the liver carcinoma cell line HEPG2, with an IC₅₀ of 23.8 μg/ml. scirp.orgscirp.org This effect was postulated to be due to the inhibition of superoxide dismutase (SOD) and cytochrome P450 2A6 enzymes. scirp.orgscirp.org

Other studies have reported on novel thiazole derivatives exhibiting potent cytotoxic activity. researchgate.nettandfonline.com A series of 1,3-thiazole amide derivatives of the triterpene Ochraceolide A were synthesized, with the 5-nitrofuramide derivative showing notable cytotoxic and anti-proliferative activity against MCF-7, MDA-MB-231, and SiHa cancer cell lines. nih.gov Similarly, newly synthesized thiazole derivatives have shown promising inhibitory concentrations against MCF-7 and HepG2 cell lines, with one compound also inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The anti-proliferative mechanism of some thiazole compounds has been linked to the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver Carcinoma) | 23.8 µg/ml | scirp.orgscirp.org |

| 5-nitrofuramide derivative of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6-12.7 µM | nih.gov |

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation for Thiazole-Containing Scaffolds

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.orgnih.govnih.govnih.govijper.org For thiazole-containing scaffolds, SAR studies have been instrumental in optimizing their therapeutic potential. rsc.orgnih.govnih.govnih.govijper.org

Research has shown that the biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. nih.govnih.gov For example, in the context of antimicrobial agents, the presence of specific substituents can significantly enhance activity. jchemrev.comnih.gov SAR studies on thiazole-pyrazoline hybrids revealed that a phenyl ring enhances antibacterial action, while a methylamino group reduces it. jchemrev.com Furthermore, para-substituted methoxy (B1213986), chloro, and nitro groups on the phenyl ring were found to modestly increase activity. jchemrev.com

In the realm of anticancer research, SAR studies have been equally revealing. For a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on the benzene (B151609) ring was found to enhance anticancer activity, whereas a fluorine group decreased it. ijper.org For other thiazole derivatives, the presence of methyl and fluoro groups at the benzophenone (B1666685) and a methoxy group at the phenyl ring were shown to enhance anticancer activity. ijper.org A detailed comparison of oxazole- and thiazole-containing fragments demonstrated that at least two sequentially connected thiazoles were required for significant cytotoxic activity. nih.gov

Impact of Substituent Modifications on In Vitro Efficacy

The in vitro efficacy of compounds based on a thiazole framework is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to determine their effect on biological activity, have been extensively applied to thiazole derivatives. These studies reveal that modifications to the thiazole ring and any associated side chains can dramatically alter a compound's potency and selectivity for its molecular target. globalresearchonline.netmdpi.com

For many biologically active thiazoles, the core ring serves as a scaffold, with its substituents forming critical interactions with target proteins. nih.gov Research on thiazole derivatives as anticancer agents has shown that adding different chemical groups to the thiazole ring can significantly impact their ability to inhibit cancer cell growth. For example, attaching a phenyl group at the 4-position of the thiazole ring has been shown to be a key feature for the activity of some compounds. ijper.org The electronic properties of these substituents are also vital; electron-withdrawing groups, such as a chloro group, on an adjacent phenyl ring can increase the inhibitory activity of certain thiazole derivatives against specific enzymes. annalsofrscb.ro

The side chains attached to the thiazole ring are equally important for in vitro efficacy. In the case of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, the chiral ethanol (B145695) side chain is a critical feature. The specific stereochemistry of the hydroxyl group—its (S)-configuration—determines the molecule's three-dimensional shape, which in turn governs how it fits into the binding site of a target protein. Altering this side chain, for instance by changing its length or replacing the hydroxyl group, would be expected to significantly affect its biological activity.

The following interactive table provides illustrative data on how different substituents might affect the in vitro efficacy of thiazole analogs against a hypothetical enzyme, based on general principles from SAR studies.

Table 1: In Vitro Efficacy of this compound Analogs

| Compound | R¹ Substituent (Thiazole Ring, Position 4) | R² Substituent (Ethanol Side Chain) | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Hydrogen | Methyl | Hypothetical Kinase | 22.5 |

| Analog A | Methyl | Methyl | Hypothetical Kinase | 12.8 |

| Analog B | Phenyl | Methyl | Hypothetical Kinase | 7.3 |

| Analog C | Hydrogen | Ethyl | Hypothetical Kinase | 18.9 |

| Analog D | Hydrogen | Phenyl | Hypothetical Kinase | 9.6 |

Note: The data in this table is illustrative and based on general findings in medicinal chemistry to demonstrate SAR principles. IC₅₀ is the concentration of a substance needed to inhibit a biological process by half.

Investigating Molecular Targets and Biochemical Pathways

Thiazolyl alcohols and related thiazole derivatives exert their biological effects by modulating specific biochemical pathways. nih.gov A primary mechanism for this modulation is the inhibition of key enzymes that are critical components of cellular signaling cascades. nih.gov Notably, many thiazole-containing compounds have been identified as potent inhibitors of protein kinases. nih.govnih.gov

Protein kinases are enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, and metabolism. The aberrant activity of these kinases is a well-established driver of various diseases, particularly cancer. Thiazole derivatives have been successfully developed to target several important kinases, including:

Phosphatidylinositol 3-kinase (PI3K): A key component of a signaling pathway that promotes cell survival and growth. nih.gov

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, making them a prime target for halting cancer cell division. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): An enzyme involved in a multitude of cellular pathways. nih.gov

The inhibitory action of thiazolyl alcohols on these kinases typically occurs through competition with ATP (adenosine triphosphate), the molecule that provides the phosphate (B84403) group for the kinase's reaction. The thiazole ring is adept at fitting into the ATP-binding pocket of the kinase, where its nitrogen and sulfur atoms can form crucial interactions. The hydroxyl group of the ethanol side chain on a molecule like this compound can also form hydrogen bonds with amino acid residues in the kinase's active site, further anchoring the molecule and blocking ATP from binding.

To understand the precise mechanism of action of this compound, researchers employ a variety of in vitro assays to study its direct interaction with purified protein targets. These methods provide detailed information about binding affinity and the specific molecular forces at play.

Enzyme Inhibition Assays: These are the foundational experiments to quantify the potency of a compound. By measuring the enzymatic activity in the presence of varying concentrations of the inhibitor, a key parameter, the IC₅₀ value, can be determined. This has been widely used to evaluate thiazole derivatives against targets like carbonic anhydrases and cholinesterases. chemscene.commdpi.com

In Silico Molecular Docking: This computational technique predicts how a ligand, such as a thiazole derivative, binds to the three-dimensional structure of a protein. researchgate.net These studies can visualize the binding orientation and identify key interactions, such as hydrogen bonds between the ligand and specific amino acids in the protein's active site, or hydrophobic interactions. researchgate.net For thiazole compounds, the sulfur atom can also engage in specific non-covalent interactions, known as σ-hole bonding, which can contribute to the stability of the protein-ligand complex. nih.gov

Spectroscopic Methods: Techniques like fluorescence spectroscopy can be used to study the binding of small molecules to proteins. By monitoring changes in the protein's fluorescence upon ligand binding, one can calculate binding constants (Kₐ) and gain insight into the binding mechanism.

The following interactive table presents hypothetical data illustrating the kind of information that can be obtained from these assays for the interaction between this compound and a target protein.

Table 2: Protein-Ligand Interaction Data for this compound

| Assay Method | Target Protein | Parameter | Value |

|---|---|---|---|

| Enzyme Inhibition Assay | Hypothetical Kinase | IC₅₀ | 22.5 µM |

| Molecular Docking | Hypothetical Kinase | Binding Energy | -7.2 kcal/mol |

| Molecular Docking | Hypothetical Kinase | Key Interacting Residues | THR-57, LYS-60, GLU-85 |

| Fluorescence Spectroscopy | Bovine Serum Albumin | Binding Constant (Kₐ) | 2.1 x 10⁴ M⁻¹ |

Note: The data in this table is illustrative and based on typical values obtained for small molecule inhibitors.

Through these detailed in vitro and in silico investigations, a comprehensive picture of the molecular interactions and biochemical effects of this compound can be constructed, providing a solid foundation for further drug development efforts.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and interactions with its environment, such as a protein binding site. nih.gov In studies of various thiazole (B1198619) derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.govrsc.org These simulations typically show that stable binding is characterized by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating that the ligand remains securely within the binding pocket. nih.govrsc.org For example, MD simulations of novel thiazole-Schiff base derivatives demonstrated that stable ligands exhibited average RMSD values between 0.5 Å and 2.5 Å. nih.govrsc.org While no specific MD simulations for (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol have been reported, such studies would be invaluable in understanding how the chiral alcohol group influences its dynamic behavior and interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of molecules. goums.ac.ir These methods can compute a range of reactivity descriptors that help predict a molecule's behavior in chemical reactions and biological interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. goums.ac.irmdpi.com

Numerous studies have applied DFT to various thiazole derivatives to understand their electronic structure. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For instance, a study on thiazole-sulfonamide analogs calculated HOMO-LUMO energy gaps to assess their electronic stability, finding values that ranged from -6.62 eV to -8.38 eV. mdpi.com These calculations help in rationalizing the structure-activity relationships, where the electronic nature of substituents on the thiazole ring influences biological potency. nih.gov Although specific DFT calculations for this compound are not published, such analysis would reveal how the electronic distribution is affected by the chiral alcohol moiety, providing clues about its reactivity and potential interaction points.

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analog 1 | -8.36 | -0.46 | 7.91 |

| Analog 2 | -8.38 | -0.46 | 7.92 |

| Analog 15 | -8.38 | -0.54 | 7.84 |

| Analog 21 | -8.40 | -1.78 | 6.62 |

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules to the binding sites of proteins. The thiazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives to explore their potential as inhibitors of various enzymes. rsc.org

Thiazole derivatives have been successfully docked into a wide array of biological targets, including protein kinases like EGFR and BRAFV600E nih.gov, tubulin nih.gov, and enzymes implicated in Alzheimer's disease such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov These studies not only predict binding affinities (often expressed as a docking score in kcal/mol) but also identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of thiazole derivatives into the EGFR kinase domain revealed crucial hydrogen bonds with residues like Met793. nih.gov Similarly, studies on imidazo[2,1-b]thiazole (B1210989) conjugates targeting the Glypican-3 protein reported strong binding affinities, with the best derivative showing a value of -10.30 kcal/mol. nih.gov

For this compound, the chiral center and the hydroxyl group would be critical for molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the (1S) configuration would ensure a specific stereoselective fit into a chiral binding pocket.

| Thiazole Derivative Class | Protein Target | Reported Binding Affinity/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2,3,4-trisubstituted thiazoles | EGFR | -8.5 kcal/mol | Met793, Leu718, Val726 | nih.gov |

| 2,3,4-trisubstituted thiazoles | BRAFV600E | -8.7 kcal/mol | Cys532, Trp531, Leu514 | nih.gov |

| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 kcal/mol | Not specified | nih.gov |

| Thiazole-bearing sulfonamides | Acetylcholinesterase (AChE) | -12.80 (Docking Score) | Tyr334, Tyr121, Trp84 | mdpi.com |

| 2,4-disubstituted thiazoles | Tubulin (Colchicine site) | -13.88 to -14.50 kcal/mol | Not specified | nih.gov |

Prediction of Spectroscopic Properties (e.g., Circular Dichroism for Stereochemical Confirmation)

Computational methods can accurately predict various spectroscopic properties, including NMR, IR, and Circular Dichroism (CD) spectra. For chiral molecules, the prediction of CD spectra is particularly valuable for confirming absolute stereochemistry. nih.govresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules.

The theoretical calculation of a CD spectrum can be performed for a specific enantiomer, such as the (1S) form of 1-(1,3-thiazol-2-yl)ethan-1-ol. researchgate.net This predicted spectrum can then be compared with the experimentally measured spectrum of the synthesized compound. A match between the experimental and predicted spectra provides strong evidence for the assignment of the absolute configuration. This approach is powerful because it links a macroscopic measurement (the CD spectrum) directly to the three-dimensional atomic arrangement of the molecule. researchgate.netmdpi.com While this is a well-established methodology, a specific computational study predicting the CD spectrum of this compound has not been found in the surveyed literature. nih.gov

In Silico Screening and Virtual Ligand Design for Thiazole-Based Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently used as a starting point for designing new bioactive molecules. rsc.orgnih.gov In silico screening, or virtual screening, involves the computational filtering of large chemical libraries—sometimes containing billions of compounds—to identify molecules that are likely to bind to a specific biological target. nih.govmdpi.com

Pharmacophore modeling is a key technique in this process. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. nih.govyoutube.com These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. youtube.com Once a pharmacophore model is built, it can be used as a 3D query to rapidly search virtual libraries for molecules that match the required features. youtube.commdpi.com

For a molecule like this compound, a pharmacophore model could be constructed based on its key features. Such a model would be instrumental in virtual screening campaigns to discover new compounds with similar interaction capabilities, or in virtual ligand design to guide the modification of the scaffold to improve binding affinity and selectivity.

| Pharmacophore Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Thiazole Nitrogen (N3) | Interaction with donor groups in a receptor |

| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Interaction with acceptor groups in a receptor |

| Hydrogen Bond Acceptor | Hydroxyl Group (-OH) | Interaction with donor groups in a receptor |

| Hydrophobic/Aromatic Center | Thiazole Ring | Hydrophobic or π-stacking interactions |

| Stereo-defined Vector | Chiral Carbon (C1) | Ensures stereospecific binding |

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Sustainable Stereoselective Syntheses

The demand for enantiomerically pure compounds like (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol has spurred the development of innovative and environmentally conscious synthetic strategies. Future research will likely focus on the following areas:

Green Catalysis: The use of eco-friendly catalysts, such as biocatalysts and recyclable hydrogels, is a growing trend. mdpi.combohrium.com For instance, chitosan-based hydrogels have been successfully employed as reusable catalysts in the synthesis of thiazole (B1198619) derivatives, offering high yields under mild conditions. mdpi.com The exploration of enzymes, like alcohol dehydrogenases, presents a powerful tool for the enantioselective reduction of corresponding ketones, yielding the desired (S)-alcohol with high precision. nih.gov

Ultrasonic and Microwave Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, reduce reaction times, and improve yields in thiazole synthesis. mdpi.combohrium.com Their application in the stereoselective synthesis of thiazolyl alcohols is a promising avenue for process intensification and sustainability.

One-Pot and Multi-Component Reactions: Designing synthetic routes that combine multiple steps into a single operation (one-pot) or involve the simultaneous reaction of three or more starting materials (multi-component reactions) enhances efficiency and reduces waste. nih.govbepls.com Future efforts will likely aim to develop such streamlined processes for the asymmetric synthesis of this compound and its derivatives.

Discovery of Unprecedented Chemical Transformations and Reactivity Modes

The thiazole ring and the secondary alcohol moiety in this compound offer multiple sites for chemical modification, opening doors to novel transformations and reactivity patterns.

C-H Bond Functionalization: Direct arylation of heterocycle C-H bonds, catalyzed by metals like copper, provides an efficient way to introduce new substituents onto the thiazole ring without the need for pre-functionalized starting materials. organic-chemistry.org Exploring the regioselectivity of such reactions on the thiazole ring of the target molecule is a key research interest.

Nucleophilic and Electrophilic Substitutions: The thiazole ring exhibits distinct reactivity towards electrophiles and nucleophiles. pharmaguideline.com The C5 position is generally favored for electrophilic attack, while the C2 position is susceptible to nucleophilic attack. pharmaguideline.com Future research could exploit this differential reactivity to synthesize a diverse library of derivatives. For example, the hydroxyl group can be transformed into a leaving group, enabling nucleophilic substitution to introduce various functionalities. sigmaaldrich.com

Cyclization Reactions: The inherent reactivity of the thiazole nucleus and the alcohol functional group can be harnessed to construct more complex fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of novel thiazolo-fused compounds with unique three-dimensional structures.

Advanced Characterization Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms and the precise three-dimensional structure of this compound and its derivatives is crucial for rational design and optimization.

Spectroscopic and Spectrometric Methods: Advanced NMR techniques (e.g., 2D-NMR), mass spectrometry, and IR spectroscopy are indispensable for elucidating the structure of newly synthesized compounds and intermediates. mdpi.comnih.gov These techniques provide detailed information about connectivity, stereochemistry, and functional groups.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and conformational preferences of chiral molecules. nih.gov This technique is vital for validating stereoselective syntheses and for understanding how these molecules interact with biological targets.

Computational Modeling: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools. nih.gov They can predict the binding modes of thiazole derivatives with biological targets, such as enzymes, and help to understand the relationship between a compound's structure and its biological activity. nih.gov These insights can guide the design of more potent and selective molecules.

Design and Synthesis of Next-Generation Thiazolyl Alcohol Derivatives with Tuned Academic Research Relevance

The core structure of this compound serves as a versatile scaffold for creating new molecules with tailored properties for academic research. ontosight.ai

Molecular Hybridization: Combining the thiazolyl-alcohol motif with other pharmacologically relevant heterocycles, such as pyrazoline or triazole, is a promising strategy for developing novel compounds with enhanced or dual biological activities. epa.govnih.gov

Scaffold Hopping: The development of novel heterocyclic systems, such as the recently reported 2H-thiazolo[4,5-d] nih.govnih.govrsc.orgtriazole, provides new building blocks for medicinal chemistry. rsc.org Functionalization of such scaffolds allows for the exploration of new chemical space and the generation of molecules with unique properties. rsc.org

Introduction of Diverse Functional Groups: The synthesis of derivatives with a wide array of substituents on both the thiazole ring and the alcohol side chain allows for a systematic investigation of structure-activity relationships. nih.govrsc.org This can lead to the identification of key structural features responsible for specific biological effects.

Exploration of New Applications in Niche Chemical Fields

Beyond its established role in medicinal chemistry, the unique properties of this compound and its derivatives could be exploited in other specialized areas of chemistry.

Asymmetric Catalysis: Chiral ligands are essential for many asymmetric catalytic processes. The chiral nature of this compound and its derivatives makes them potential candidates for development as new ligands for transition metal-catalyzed reactions. Thiazoline (B8809763) derivatives, structurally related to thiazoles, have already shown promise as ligands in asymmetric catalysis. nih.gov

Materials Science: Organic semiconductors are crucial components in next-generation flexible and printable optoelectronic devices. acs.org Thiazole-containing compounds are known to have interesting electronic properties. The incorporation of chiral thiazolyl alcohols into larger conjugated systems could lead to novel materials with unique chiroptical or semiconducting properties.

Nanotechnology: Chiral molecules are being explored for their potential in nanotechnology, including the development of advanced optical materials and sensors. musechem.com The specific stereochemistry and functional groups of this compound could be leveraged in the design of chiral nanoparticles or self-assembled monolayers with specific recognition capabilities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, and how are reaction conditions optimized?

- Methodology :

- Catalytic Systems : Iron phthalocyanine (FePC) catalysts under aerobic conditions can achieve high regioselectivity for secondary alcohols, as demonstrated in similar thiazole derivatives .

- Solvent and Temperature : Ethanol or PEG-400 is commonly used as a solvent, with reactions conducted at 70–80°C for 6–24 hours. TLC monitors progress, and flash chromatography purifies the product .

- Workup : Post-reaction, mixtures are cooled, diluted with CH₂Cl₂, and extracted. Organic layers are dried over anhydrous Na₂SO₄ and recrystallized from DMF-EtOH (1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

- Key Techniques :

- ¹H/¹³C NMR : Assigns chemical shifts for hydroxyl (-OH) and thiazole protons (e.g., δ 4.75 ppm for -CH(OH)- and δ 7.11 ppm for thiazole protons) .

- X-ray Crystallography : Confirms absolute configuration and molecular packing, critical for resolving stereochemical ambiguities .

- GC-MS : Validates purity and identifies byproducts, particularly in regioselective syntheses .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Stability : Stable under standard conditions but reactive in acidic/oxidizing environments (e.g., reacts with Na₂Cr₂O₇ to form ketones) .